N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N,4-Bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety bearing another 4-methoxyphenyl substituent.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,4-bis(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-3-11(4-8-13)15-16(24-20-19-15)17(21)18-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,21) |
InChI Key |
FALNHZBTQWXYJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
The 1,2,3-thiadiazole scaffold is typically constructed via cyclization of thiosemicarbazide derivatives. For N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, a plausible route begins with the synthesis of a 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonitrile intermediate.
Procedure :
-
Thiosemicarbazide Formation : React 4-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux (7 h, 86% yield).
-
Cyclization : Treat the resulting thiosemicarbazone with ferric chloride hexahydrate in aqueous solution at 80–90°C to induce cyclization. This step forms the 1,2,3-thiadiazole core but requires careful temperature control to avoid decomposition.
Challenges :
-
Regioselectivity: Competing pathways may yield 1,3,4-thiadiazole isomers without precise conditions.
-
Nitrile Hydrolysis: Subsequent conversion of the carbonitrile group to a carboxamide necessitates acidic or basic hydrolysis, which risks ring opening.
Carboxamide Functionalization
Direct Acylation of Aminothiadiazole Intermediates
Aminothiadiazoles serve as key precursors for carboxamide installation. While 5-amino-1,2,3-thiadiazoles are less common than their 1,3,4 counterparts, analogous protocols from 1,3,4-thiadiazole chemistry can be adapted.
Method A – Acyl Chloride Coupling :
-
Substrate Preparation : Synthesize 5-amino-4-(4-methoxyphenyl)-1,2,3-thiadiazole via nitrile reduction (e.g., using LiAlH4).
-
Acylation : React the amine with 4-methoxybenzoyl chloride in dichloromethane using pyridine as a base (1 h, room temperature). Purification via silica gel chromatography (hexanes/EtOAC, 3:1) typically yields 60–75% of the target carboxamide.
Optimization Considerations :
-
Base Selection : Pyridine outperforms triethylamine in minimizing side reactions.
-
Stoichiometry : A 3:1 molar ratio of acyl chloride to amine ensures complete conversion.
Alternative Pathways via Carboxylic Acid Intermediates
Hydrolysis of Nitriles to Carboxylic Acids
The 5-carbonitrile group on the thiadiazole ring can be hydrolyzed to a carboxylic acid under controlled conditions, followed by amide bond formation.
Procedure :
-
Nitrile Hydrolysis : Treat 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonitrile with 2 M NaOH at 100°C for 5–8 h. Monitor reaction progress via TLC to prevent overhydrolysis.
-
Carboxylic Acid Activation : Convert the acid to an acyl chloride using thionyl chloride (reflux, 2 h).
-
Amide Coupling : React the acyl chloride with 4-methoxyaniline in the presence of dimethylaminopyridine (DMAP) and N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDAC). Yields range from 50–65% after column chromatography.
Critical Parameters :
-
Solvent Choice : Anhydrous dichloromethane minimizes side reactions during acylation.
-
Catalyst Loading : DMAP at 20 mol% accelerates the coupling reaction.
Regiochemical Control and Substituent Effects
Influence of Methoxy Groups on Reactivity
The electron-donating 4-methoxyphenyl substituents impact both cyclization and acylation steps:
-
Cyclization Rate : Methoxy groups para to the thiadiazole ring enhance electron density, accelerating cyclization but increasing susceptibility to oxidation.
-
Acylation Efficiency : Steric hindrance from the 4-methoxyphenyl group at position 4 may reduce carboxamide yields unless excess acylating agents are used.
Table 1: Comparative Yields for Carboxamide Formation
Characterization and Validation
Spectroscopic Confirmation
Key characterization data for intermediates and the final product include:
-
¹H NMR :
-
IR :
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions: N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate thioketones or isothiocyanates. The resulting compound features a thiadiazole ring that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. This compound has shown promising results in various studies:
- Cytotoxicity : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis through caspase activation and DNA fragmentation .
- Structure-Activity Relationship : Variations in the substituents on the thiadiazole ring significantly affect the anticancer activity. Compounds with methoxy groups at specific positions often exhibit enhanced efficacy against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential:
- In Vitro Studies : this compound demonstrated activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiadiazole Carboxamide Family
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Methoxy vs.
- Dimerization Effects: Di-S25 () demonstrates that dimeric thiadiazole carboxamides can exhibit unique redox-responsive behavior, a feature absent in monomeric analogs like the target compound .
Functional Comparison with Non-Thiadiazole Derivatives
Table 2: Functional Comparison with Chalcone and Thiazole Derivatives
Key Observations:
- Antioxidant Potential: While chalcones in directly scavenge ROS, the target compound’s methoxy groups may indirectly modulate oxidative stress pathways through enzyme inhibition .
- Kinase vs. Oxidoreductase Targets : Thiazole carboxamides () target kinases via heteroaromatic interactions, whereas thiadiazole carboxamides like the target compound may favor oxidoreductases (e.g., IDO1) due to sulfur-mediated electron transfer .
Biological Activity
N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,2,3-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of DNA replication and interference with tubulin polymerization, leading to apoptosis in cancer cells .
-
Case Studies :
- A study highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Compounds similar in structure to this compound demonstrated IC50 values ranging from 0.28 to 0.52 µg/mL .
- Another research indicated that derivatives with methoxy substitutions on the phenyl rings showed enhanced activity against various cancer types due to their ability to form hydrogen bonds with target proteins .
Antimicrobial Activity
- Spectrum of Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole moiety contributes to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
-
Research Findings :
- In vitro studies have shown that this compound and its derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds displaying higher inhibition zones compared to standard antibiotics .
- The compound's antibacterial efficacy was evaluated using the agar well diffusion method, revealing a substantial inhibition rate against multiple drug-resistant strains .
Anti-inflammatory Properties
- Mechanism : Thiadiazole compounds are known for their anti-inflammatory properties, which are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Findings :
Data Table: Biological Activities of this compound
Q & A
Q. Methodological Approach :
- Conduct Hammett studies to quantify substituent effects on reaction rates.
- Compare bioactivity (e.g., IC₅₀ values) against analogs with electron-withdrawing groups (e.g., nitro) to isolate electronic contributions .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The carboxamide carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .
IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and thiadiazole ring (C=N stretch at ~1600 cm⁻¹).
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Case Study : In structurally related thiadiazole-carboxamides, NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) resolved positional isomerism .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
- Solubility : Poor aqueous solubility may artificially reduce activity in certain assays.
Q. Strategies :
Standardized Protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening.
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with hydroxyl) to isolate bioactivity drivers .
Mechanistic Studies : Perform enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) to validate targets .
Basic: What safety precautions are recommended for handling this compound?
Answer:
While specific data for the target compound is limited, analogous thiadiazole derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize reactive intermediates (e.g., hydrazines) before disposal .
Reference : Safety protocols for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate recommend avoiding direct contact and storing at 2–8°C .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., glucocorticoid receptors for anti-inflammatory activity). For Org 214007-0, a thiadiazole-carboxamide analog, docking revealed key hydrogen bonds with Asn564 and Thr739 residues .
MD Simulations : Assess binding stability over 100-ns trajectories to identify critical ligand-receptor interactions.
Limitations : Over-reliance on static crystal structures may miss conformational flexibility; validate predictions with mutagenesis studies .
Basic: What are the solubility properties of this compound, and how can they be optimized for in vitro assays?
Answer:
- Solubility Profile : Thiadiazole-carboxamides are typically lipophilic. The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce aqueous solubility.
- Optimization Strategies :
- Use co-solvents (e.g., 10% DMSO in PBS).
- Synthesize prodrugs (e.g., ester derivatives) for improved bioavailability .
Advanced: What catalytic systems enable functionalization of the thiadiazole core for SAR studies?
Answer:
- Palladium Catalysis : Suzuki-Miyaura coupling to introduce aryl groups at the 5-position.
- Photoredox Catalysis : C–H functionalization under blue light (e.g., introducing cyano groups) .
- Case Study : Cobalt catalysts with N,N,N-tridentate ligands (e.g., bis(4-methoxyphenyl)methyl groups) have been used for ethylene polymerization, demonstrating the versatility of methoxy-substituted ligands in catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
